Cas no 935-07-9 (Acetaldehyde,2-phenylhydrazone)

Acetaldehyde,2-phenylhydrazone structure
935-07-9 structure
Product Name:Acetaldehyde,2-phenylhydrazone
CAS-Nr.:935-07-9
MF:C8H10N2
MW:134.178401470184
CID:809122
Update Time:2023-09-26

Acetaldehyde,2-phenylhydrazone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Acetaldehyde,2-phenylhydrazone
    • N-[(E)-ethylideneamino]aniline
    • Acetaldehyde, phenylhydrazone (6CI, 7CI, 8CI, 9CI)
    • NSC 65258
    • Inchi: 1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3
    • InChI-Schlüssel: KURBTRNHGDQKOS-UHFFFAOYSA-N
    • Lächelt: N(NC1C=CC=CC=1)=CC

Experimentelle Eigenschaften

  • Dichte: 1.0698 (rough estimate)
  • Schmelzpunkt: 99.5°C
  • Siedepunkt: 237.3°C (rough estimate)
  • Brechungsindex: 1.5579 (estimate)

Acetaldehyde,2-phenylhydrazone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  0 °C; 1.5 h, 0 °C
Referenz
Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition
Linden, Martin; Hofmann, Silja; Herman, Antonia; Ehler, Nicole; Bar, Robin M.; et al, Angewandte Chemie, 2023, 62(9),

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Toluene
Referenz
Synthesis of indomethacin analogues for evaluation as modulators of MRP activity
Maguire, Anita R.; Plunkett, Stephen J.; Papot, Sebastien; Clynes, Martin; O'Connor, Robert; et al, Bioorganic & Medicinal Chemistry, 2001, 9(3), 745-762

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Methanol ;  rt; 2 h, rt
Referenz
Nitrogen heterocyclic structure-based organic light emitting nitrogen free radical molecule and preparation method thereof
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Acetic acid Solvents: Ethanol ;  8 h, 100 °C
Referenz
Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors
Yuan, Shuo ; Wang, Bo; Dai, Qing-Qing; Zhang, Xiao-Nan; Zhang, Jing-Ya; et al, Journal of Medicinal Chemistry, 2021, 64(19), 14895-14911

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Preparation of phenylazoxime compounds as agrochemical fungicides
, European Patent Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
1-(Phenylamino)pyrrole
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
1-Acylindoles. III. Novel synthesis of 9-acyltetrahydrocrbazole and 5-acyl-p-carboline derivatives
Yamamoto, Hisao, Journal of Organic Chemistry, 1967, 32(11), 3693-5

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Carbon (oxidized) Solvents: Ethanol ;  90 min, 80 °C
Referenz
Oxidized single-walled carbon nanotubes (SWCNTs-COOH) as a new catalyst for the protection of carbonyl groups as hydrazones
Borazjani, Maryam Kiani; Safaei, Hamid Reza; Panahandeh, Majid; Kiani, Ali Reza; Kiani, Masoumeh; et al, South African Journal of Chemistry, 2013, 66, 279-281

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  6 h, reflux
Referenz
The use of enaminones and enamines as effective synthons for MSA-catalyzed regioselective synthesis of 1,3,4-tri- and 1,3,4,5-tetrasubstituted pyrazoles
Duan, Liancheng; Zhou, Hui; Gu, Yucheng; Gong, Ping; Qin, Mingze, New Journal of Chemistry, 2019, 43(41), 16131-16137

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium periodate
Referenz
Oxidation reaction of phenylhydrazine with sodium periodate. II. Oxidation of phenylhydrazine with sodium periodate in the presence of primary and secondary aliphatic alcohols
Tsuboi, Masaki; Nanbara, Isamu; Matsumoto, Toshio; Murakami, Fumiyasu, Nippon Kagaku Kaishi, 1988, (3), 294-8

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Alkali isomerization of phenylhydrazones into alkyl phenyl diimides
Kuznetsov, M. A.; Suvorov, A. A., Zhurnal Organicheskoi Khimii, 1982, 18(9), 1923-31

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Green preparation of aryltriazolinone
, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Synthesis of acetaldehyde phenylhydrazone by chloramine method
Minchenko, B. P.; Igolkina, O. M., Tekhnol. Poluch. Gidrazin. Soed. NPO "Gos. In-t Prikl. Khimii", 1991, 30, 30-2

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Preparation of phenylazoaldoximes and analogs as agrochemical fungicides
, European Patent Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Periodic acid (H5IO6), sodium salt (1:2) Solvents: Diethyl ether
Referenz
Oxidation reaction of phenylhydrazine with sodium periodate. I. Oxidation reaction of phenylhydrazine with sodium periodate in various ethers
Tsuboi, Masaki, Nippon Kagaku Kaishi, 1986, (8), 1102-6

Acetaldehyde,2-phenylhydrazone Raw materials

Acetaldehyde,2-phenylhydrazone Preparation Products

Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Liye chemical Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing Jubai Biopharm
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd